molecular formula C19H24N4O2S B6756942 N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide

N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide

Cat. No.: B6756942
M. Wt: 372.5 g/mol
InChI Key: HEFSGLDFAJGKCU-UHFFFAOYSA-N
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Description

N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide is a synthetic organic compound It is characterized by its complex structure, which includes an indene moiety, a thiazole ring, and a piperazine carboxamide group

Properties

IUPAC Name

N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-25-18-4-2-3-15-16(18)5-6-17(15)21-19(24)23-9-7-22(8-10-23)11-14-12-26-13-20-14/h2-4,12-13,17H,5-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFSGLDFAJGKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC2NC(=O)N3CCN(CC3)CC4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts alkylation reaction, followed by methoxylation.

    Thiazole Ring Formation: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Piperazine Carboxamide Formation: The piperazine ring can be introduced through a nucleophilic substitution reaction, followed by carboxylation to form the carboxamide group.

    Final Coupling: The final step involves coupling the indene, thiazole, and piperazine carboxamide intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the indene moiety.

    Reduction: Reduction reactions could target the carboxamide group or the thiazole ring.

    Substitution: Substitution reactions may occur at the piperazine ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Nucleophilic or electrophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a corresponding aldehyde or carboxylic acid.

Scientific Research Applications

N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide may have various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Exploration as a candidate for drug development, particularly for its potential pharmacological properties.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Receptors: Interaction with specific receptors in biological systems, leading to modulation of signaling pathways.

    Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical processes.

    Molecular Pathways: Involvement in pathways such as apoptosis, cell proliferation, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide
  • N-(2,3-dihydro-1H-inden-1-yl)-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide

Uniqueness

N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide is unique due to the specific combination of its structural features, which may confer distinct chemical and biological properties compared to similar compounds.

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